N-(2-aminoethyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride

Description

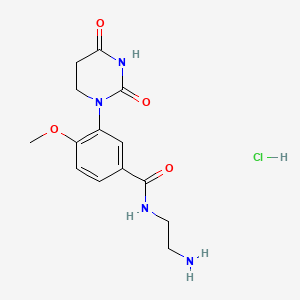

Molecular Formula: C₁₄H₁₉ClN₄O₄ Molecular Weight: 346.58 g/mol CAS No.: 622-57-4 Structural Features:

- A benzamide core substituted with a methoxy group at the 4-position.

- A 2,4-dioxo-1,3-diazinan-1-yl (diazinan-dione) ring at the 3-position.

- An aminoethyl group (-NH₂CH₂CH₂-) linked to the benzamide nitrogen, forming a hydrochloride salt for enhanced solubility .

This compound’s structure combines rigidity from the diazinan-dione ring with hydrophilicity from the aminoethyl group. The diazinan-dione moiety, a six-membered ring with two ketone oxygen atoms, may facilitate hydrogen bonding or enzyme interactions, while the methoxy group contributes electron-donating effects.

Properties

Molecular Formula |

C14H19ClN4O4 |

|---|---|

Molecular Weight |

342.78 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C14H18N4O4.ClH/c1-22-11-3-2-9(13(20)16-6-5-15)8-10(11)18-7-4-12(19)17-14(18)21;/h2-3,8H,4-7,15H2,1H3,(H,16,20)(H,17,19,21);1H |

InChI Key |

PJPHLUREZJERTO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN)N2CCC(=O)NC2=O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-aminoethyl)-4-methoxybenzamide hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Key Features: Lacks the diazinan-dione ring but retains the methoxybenzamide and aminoethyl groups.

- Activity: Induces endogenous antimicrobial peptides (AMPs) in host-directed therapy .

N-(2-Aminoethyl)-2,4-dichloro-N-(substituted phenyl)benzamide hydrochlorides

- Examples : Compounds 12–17 () with dichloro substituents and aryl groups.

- Key Features : Chlorine atoms at the 2- and 4-positions on the benzamide and diverse aryl substitutions (e.g., 3-chloro-4-fluorophenyl).

- Activity: Potent anti-Trypanosoma brucei agents (IC₅₀ values in nM range) .

- SAR Insight : Chlorine substituents enhance lipophilicity and parasitic membrane penetration, contrasting with the target compound’s polar diazinan-dione group.

K-604 (ACAT-1 Inhibitor)

- Molecular Formula : C₁₈H₂₃ClN₄O₂S₂

- Key Features : Benzimidazole-thioether linked to a pyridylacetamide via a piperazine group.

- Activity : Selective ACAT-1 inhibitor (229-fold selectivity over ACAT-2) with improved solubility (19 mg/mL at pH 1.2) .

- Comparison: While structurally distinct, K-604’s piperazine linker and amide group parallel the aminoethyl-benzamide scaffold of the target compound, suggesting shared strategies for optimizing solubility and target engagement.

E2020 (Donepezil Hydrochloride)

- Molecular Formula : C₂₄H₂₉N₃O₃

- Key Features: Indanone-benzylpiperidine core.

- Activity : Potent acetylcholinesterase inhibitor (IC₅₀ = 5.7 nM) with high CNS penetration .

- SAR Insight: The methoxy group in E2020 enhances AChE binding affinity, analogous to the methoxy group in the target compound. However, E2020’s indanone ring provides rigidity absent in the diazinan-dione group.

Structural and Functional Analysis Table

Key Research Findings and Implications

- Structural Rigidity vs.

- Electron-Donating Groups : The methoxy group in both the target compound and E2020 enhances binding interactions, suggesting its role in optimizing ligand-receptor affinity .

- Solubility Optimization : Hydrochloride salt formation (common across analogs) improves aqueous solubility, critical for bioavailability in compounds like K-604 and the target compound .

Q & A

Basic: What are the standard synthetic routes for N-(2-aminoethyl)-3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzamide hydrochloride?

The synthesis typically involves sequential amide coupling and cyclization steps. A general approach includes:

- Step 1: Reacting 4-methoxy-3-aminobenzoic acid derivatives with 2,4-dioxo-1,3-diazinane precursors to form the diazinane ring.

- Step 2: Introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination.

- Step 3: Forming the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) to enhance stability .

Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Advanced: How can reaction conditions be optimized for higher yields of the target compound?

Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates, while controlling dielectric constant to favor cyclization .

- Temperature Control: Maintaining 0–5°C during amide coupling minimizes side reactions (e.g., hydrolysis) .

- Catalytic Additives: Use of HOBt/DCC or EDCI/HOBt systems enhances coupling efficiency for sterically hindered amines .

Computational tools like Density Functional Theory (DFT) predict transition states to refine reaction pathways .

Basic: What spectroscopic techniques confirm the compound’s structure?

- 1H/13C NMR: Verify the presence of methoxy (δ ~3.8 ppm), amide protons (δ ~8.2 ppm), and diazinane carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- IR Spectroscopy: Identify C=O stretches (~1680 cm⁻¹ for amide and diazinane) .

Advanced: How to resolve NMR signal overlaps in structurally complex regions?

- 2D NMR Techniques: HSQC and HMBC correlate 1H-13C couplings to assign quaternary carbons and resolve aromatic/amide proton ambiguities .

- Isotopic Labeling: Deuterated analogs simplify splitting patterns in crowded regions (e.g., methylene groups near the aminoethyl moiety) .

Basic: What storage conditions ensure compound stability?

- Temperature: Store at –20°C in airtight, light-protected vials to prevent degradation.

- Solvent: Lyophilize and store as a hydrochloride salt in anhydrous DMSO or ethanol to avoid hydrolysis .

Advanced: How does the hydrochloride salt form influence solubility and bioavailability?

The hydrochloride salt increases aqueous solubility via protonation of the aminoethyl group, enhancing passive diffusion across biological membranes. However, excessive ionic character may reduce blood-brain barrier permeability, requiring formulation adjustments (e.g., co-solvents or liposomal encapsulation) .

Basic: What initial assays assess biological activity?

- Enzyme Inhibition: Screen against target enzymes (e.g., proteases or kinases) using fluorometric or colorimetric substrates .

- Receptor Binding: Radioligand displacement assays quantify affinity for GPCRs or ion channels .

Advanced: Which computational methods predict target interactions?

- Molecular Docking: Identify binding poses with proteins (e.g., AutoDock Vina) using crystal structures from the PDB .

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100+ ns trajectories to assess binding energy (MM-PBSA/GBSA) .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications for enhanced reactivity .

Basic: How is purity analyzed chromatographically?

- HPLC: Use a C18 column with acetonitrile/water gradients (0.1% TFA) and UV detection at 254 nm. Retention times and peak symmetry confirm purity (>95%) .

- TLC: Silica plates with ethyl acetate/hexane (1:1) visualize spots under UV or iodine vapor .

Advanced: What strategies improve structure-activity relationship (SAR) analysis?

- Combinatorial Libraries: Synthesize analogs with varied substituents (e.g., methoxy → ethoxy or halogenation) to map pharmacophore requirements .

- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models .

- Metabolite Profiling: Identify active metabolites via LC-MS/MS to refine SAR for metabolic stability .

Note on Data Contradictions:

- Synthesis scalability issues (e.g., yields varying with reagent purity or scale, as seen in vs. 7) require rigorous batch-to-batch reproducibility testing .

- Divergent biological activity data may arise from assay conditions (e.g., buffer pH affecting salt dissociation) and warrant standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.